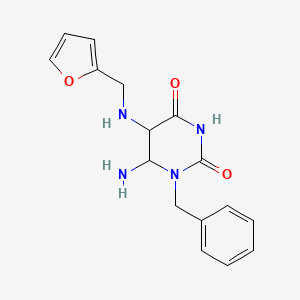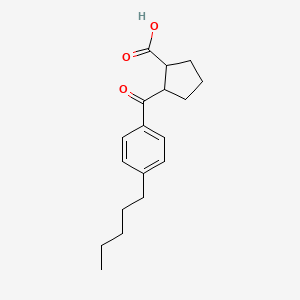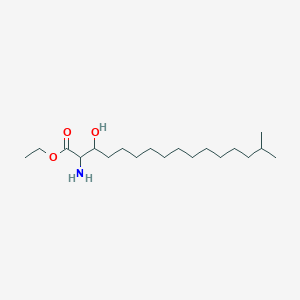
Boc-O-benzyl-D-b-homotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Htyr-OH DCHA: es un compuesto químico con la fórmula molecular C27H44N2O5 y un peso molecular de 476.658 g/mol . Este compuesto es un derivado de la tirosina, un aminoácido, y se utiliza a menudo en la síntesis de péptidos y otras aplicaciones bioquímicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Boc-L-Htyr-OH DCHA típicamente implica la protección del grupo amino de la tirosina con un grupo tert-butiloxicarbonilo (Boc). El grupo hidroxilo de la tirosina también está protegido, a menudo con un grupo diciclohexilamina (DCHA). Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar las reacciones de protección y acoplamiento .
Métodos de producción industrial: La producción industrial de Boc-L-Htyr-OH DCHA sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Boc-L-Htyr-OH DCHA puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la sustitución puede introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
Química: Boc-L-Htyr-OH DCHA se utiliza ampliamente en la síntesis de péptidos como un derivado de aminoácido protegido. Ayuda en la construcción gradual de péptidos al prevenir reacciones secundarias no deseadas.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones y funciones de las proteínas. Sirve como bloque de construcción para crear péptidos y proteínas modificados.
Medicina: Se utiliza para crear análogos de péptidos que pueden imitar o inhibir procesos biológicos.
Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especializados. También se emplea en el desarrollo de bioconjugados para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de Boc-L-Htyr-OH DCHA implica su función como un derivado de aminoácido protegido. El grupo Boc protege el grupo amino, evitando reacciones no deseadas durante la síntesis de péptidos. El grupo DCHA estabiliza el compuesto y mejora su solubilidad en solventes orgánicos. Estos grupos protectores se eliminan en condiciones específicas para producir el péptido o la proteína deseados .
Comparación Con Compuestos Similares
Compuestos similares:
Boc-L-Tyr-OH: Otro derivado de tirosina protegido con aplicaciones similares en la síntesis de péptidos.
Boc-L-Tyr(Propargyl)-OH DCHA: Un derivado con un grupo propargilo adicional, utilizado para reacciones específicas de bioconjugación.
Unicidad: Boc-L-Htyr-OH DCHA es único debido a sus grupos protectores específicos, que ofrecen ventajas de estabilidad y solubilidad. Su estructura permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso en la investigación científica y los procesos industriales .
Propiedades
Fórmula molecular |
C27H44N2O5 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
Clave InChI |
NFRXJWSHDWTRPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)


![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)


![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)


